molecular formula C12H2Br8 B14292780 2,2',3,3',4,4',6,6'-Octabromobiphenyl CAS No. 119264-59-4

2,2',3,3',4,4',6,6'-Octabromobiphenyl

Cat. No.: B14292780
CAS No.: 119264-59-4
M. Wt: 785.4 g/mol
InChI Key: TUXCLUQAWBNRIW-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants and are added to various materials such as plastics, textiles, and electronic devices to reduce their flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent, such as bromine or a bromine-containing compound, under controlled conditions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve the desired level of bromination .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various brominated biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl involves its interaction with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. Upon binding to this receptor, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to the metabolism and detoxification of various xenobiotic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,3’,4,4’,6,6’-Octabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity, toxicity, and environmental persistence. Its distinct properties make it a valuable compound for studying the behavior of polybrominated biphenyls and their impact on human health and the environment .

Properties

CAS No.

119264-59-4

Molecular Formula

C12H2Br8

Molecular Weight

785.4 g/mol

IUPAC Name

1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenyl)benzene

InChI

InChI=1S/C12H2Br8/c13-3-1-5(15)9(17)11(19)7(3)8-4(14)2-6(16)10(18)12(8)20/h1-2H

InChI Key

TUXCLUQAWBNRIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)C2=C(C(=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

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